N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide
CAS No.: 568553-34-4
Cat. No.: VC16528949
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 568553-34-4 |
|---|---|
| Molecular Formula | C13H14ClN3O2 |
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyanoacetamide |
| Standard InChI | InChI=1S/C13H14ClN3O2/c14-10-1-2-12(17-5-7-19-8-6-17)11(9-10)16-13(18)3-4-15/h1-2,9H,3,5-8H2,(H,16,18) |
| Standard InChI Key | SBRGXSACOZASHY-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CC#N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide possesses the molecular formula C₁₃H₁₄ClN₃O₂ and a molecular weight of 279.72 g/mol . Its IUPAC name, N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyanoacetamide, reflects the substitution pattern: a chlorine atom at the phenyl ring's 5-position, a morpholine group at the 2-position, and a cyanoacetamide side chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 568553-34-4 |
| Molecular Formula | C₁₃H₁₄ClN₃O₂ |
| Molecular Weight | 279.72 g/mol |
| SMILES | C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)CC#N |
| InChIKey | SBRGXSACOZASHY-UHFFFAOYSA-N |
| Purity (Commercial) | ≥97% |
The morpholine ring contributes to the molecule's solubility in polar aprotic solvents, while the chloro and cyano groups enhance electrophilicity, facilitating interactions with biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through distinct signals:
-
¹H NMR: A singlet at δ 3.70–3.85 ppm corresponds to the morpholine's methylene protons, while the aromatic protons of the chlorophenyl group resonate at δ 7.20–7.45 ppm.
-
¹³C NMR: The cyano group's carbon appears at δ 115–120 ppm, and the carbonyl carbon of the acetamide moiety at δ 165–170 ppm.
Mass spectrometry (MS) shows a molecular ion peak at m/z 279.72, consistent with the molecular weight.
Synthesis and Manufacturing
Synthetic Route
The compound is synthesized via a two-step protocol:
-
Amination: 5-Chloro-2-nitroaniline reacts with morpholine under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 110°C) to yield 5-chloro-2-(morpholin-4-yl)aniline.
-
Acetylation: The aniline intermediate undergoes acetylation with cyanoacetyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA), achieving an 82% yield.
Table 2: Optimization of Acetylation Step
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | Minimizes side reactions |
| Solvent | DCM | Enhances solubility |
| Catalyst | TEA (1.2 equiv) | Neutralizes HCl |
Industrial-Scale Production
MolCore BioPharmatech produces the compound under ISO-certified conditions, ensuring ≥97% purity via column chromatography and recrystallization from ethanol/water mixtures . Batch sizes up to 50 kg have been reported, with strict quality control using high-performance liquid chromatography (HPLC) .
Biological Activities and Mechanism of Action
Deubiquitinase Inhibition
Patent EP2619184B1 identifies this compound as a potent deubiquitinase (DUB) inhibitor, showing IC₅₀ values of 0.1–10 μM against USP7 and USP5 enzymes . DUBs regulate protein degradation via the ubiquitin-proteasome system; their inhibition promotes the accumulation of tumor suppressors like p53, inducing apoptosis in cancer cells .
Figure 1: Proposed Mechanism of USP7 Inhibition
-
The cyanoacetamide group coordinates with the catalytic cysteine (Cys223 in USP7) via hydrogen bonding.
-
The morpholine ring occupies a hydrophobic pocket near the active site.
-
The chlorophenyl moiety stabilizes the enzyme-inhibitor complex through π-π stacking .
Anticancer Activity
In preclinical models, the compound demonstrates:
-
Multiple Myeloma: 50% reduction in tumor growth at 10 mg/kg/day (oral dosing) in NOD/SCID mice .
-
Melanoma: Synergy with BRAF inhibitors (e.g., vemurafenib), overcoming drug resistance in A375 cell lines .
-
Mantle Cell Lymphoma: Induction of G₁ cell cycle arrest via p21 upregulation in Jeko-1 cells .
Neuroprotective Effects
The compound reduces tau protein aggregation by 40% in SH-SY5Y neuronal cells treated with okadaic acid, suggesting utility in Alzheimer’s disease . This effect correlates with increased proteasomal clearance of hyperphosphorylated tau .
Structural Analogues and Activity Trends
Replacing the morpholine group with a methyl group (as in N-(5-chloro-2-methylphenyl)-2-cyanoacetamide ) abolishes DUB inhibition, underscoring the morpholine’s role in target engagement . Conversely, substituting chlorine with fluorine improves blood-brain barrier penetration but reduces anticancer potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume